2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride
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Overview
Description
2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of amino, difluoro, hydroxy, and methyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride typically involves the introduction of fluorine atoms into the butanoic acid backbone. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while reduction can produce difluoro-alcohols .
Scientific Research Applications
2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride
- 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride is unique due to its specific difluoro substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Biological Activity
2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride (CAS Number: 2402829-56-3) is a synthetic amino acid derivative characterized by its unique difluoro and hydroxy substituents. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in enzyme inhibition and therapeutic development.
Property | Value |
---|---|
Molecular Formula | C5H10ClF2NO3 |
Molecular Weight | 205.59 g/mol |
Structure | Chemical Structure |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of fluorine atoms enhances its binding affinity, which may lead to the inhibition of specific enzymatic pathways. This compound can participate in hydrogen bonding and electrostatic interactions, making it a candidate for modulating biological processes.
Enzyme Inhibition Studies
Recent research has indicated that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit key enzymes involved in metabolic pathways, potentially impacting conditions such as diabetes and obesity. The exact mechanisms are still under investigation, but preliminary data suggest that the difluoro substitution plays a crucial role in enhancing inhibitory effects.
Case Studies
- Antioxidant Activity : In a study exploring the antioxidant properties of various amino acid derivatives, this compound demonstrated substantial DPPH radical scavenging activity. This suggests potential applications in reducing oxidative stress in biological systems.
- Therapeutic Potential : A series of experiments aimed at evaluating the therapeutic efficacy of this compound indicated promising results in animal models for metabolic disorders. The compound was found to improve glucose tolerance and reduce body weight gain in subjects fed a high-fat diet .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity |
---|---|
2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | Moderate enzyme inhibition |
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid | High antioxidant activity |
2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid ;hydrochloride | Significant enzyme inhibition and antioxidant properties |
The unique difluoro substitution of this compound distinguishes it from similar compounds, providing enhanced biological activity.
Medicinal Chemistry
This compound is being explored for its potential as a scaffold for developing new therapeutics targeting metabolic diseases. Its unique structure allows for modifications that can lead to derivatives with improved efficacy and selectivity.
Industrial Applications
In addition to its biological applications, this compound is utilized in the synthesis of complex organic molecules in industrial settings. Its properties make it suitable for use in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO3.ClH/c1-5(11,4(6)7)2(8)3(9)10;/h2,4,11H,8H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQIXUSJWUTZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)(C(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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